

Spectroscopic Profile of Benzyl Hexyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl hexyl ether*

Cat. No.: *B11962857*

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Introduction

Benzyl hexyl ether is an organic compound with applications in various fields, including fragrance and as a solvent. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **benzyl hexyl ether**. As experimental spectra for this specific compound are not readily available in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a reliable predicted spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **benzyl hexyl ether**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **Benzyl Hexyl Ether** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35 - 7.25	Multiplet	5H	Aromatic protons (C_6H_5)
~4.50	Singlet	2H	Benzylic protons (- CH_2-Ph)
~3.45	Triplet	2H	Methylene protons adjacent to ether oxygen (- $O-CH_2-$)
~1.60	Quintet	2H	Methylene protons (- $O-CH_2-CH_2-$)
~1.30	Multiplet	6H	Methylene protons of the hexyl chain
~0.90	Triplet	3H	Terminal methyl protons (- CH_3)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^{13}C NMR Data for **Benzyl Hexyl Ether** (in $CDCl_3$)

Chemical Shift (δ , ppm)	Assignment
~138	Quaternary aromatic carbon (C-CH ₂)
~128.4	Aromatic CH carbons (ortho and meta)
~127.7	Aromatic CH carbon (para)
~73	Benzyllic carbon (-CH ₂ -Ph)
~70	Methylene carbon adjacent to ether oxygen (-O-CH ₂ -)
~31.8	Methylene carbon of the hexyl chain
~29.5	Methylene carbon of the hexyl chain
~26.0	Methylene carbon of the hexyl chain
~22.7	Methylene carbon of the hexyl chain
~14.1	Terminal methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorptions for **Benzyl Hexyl Ether**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080 - 3030	Medium	Aromatic C-H stretch
2950 - 2850	Strong	Aliphatic C-H stretch
1600, 1495, 1450	Medium to Weak	Aromatic C=C skeletal vibrations
1100	Strong	C-O-C stretch (ether linkage)
740, 695	Strong	C-H out-of-plane bending for monosubstituted benzene

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Electron Ionization Mass Spectrum of **Benzyl Hexyl Ether**

m/z	Proposed Fragment	Notes
192	$[\text{C}_{13}\text{H}_{20}\text{O}]^+$	Molecular Ion (M^+)
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion (base peak)
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Benzyl oxonium ion
85	$[\text{C}_6\text{H}_{13}]^+$	Hexyl cation
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a liquid sample like **benzyl hexyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **benzyl hexyl ether** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ^1H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

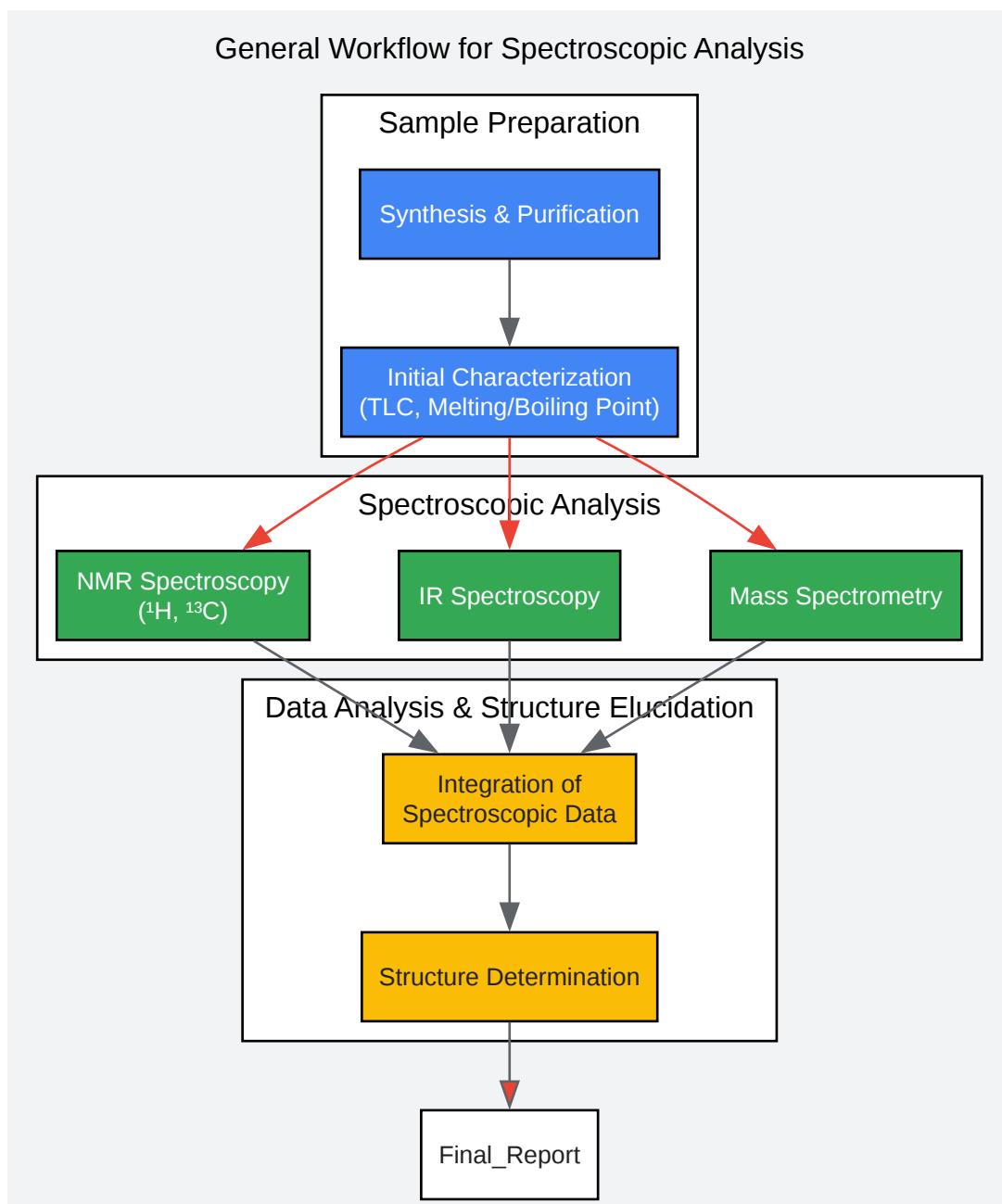
- Sample Preparation (Neat Liquid): Place a small drop of **benzyl hexyl ether** onto the surface of a salt plate (e.g., NaCl or KBr).
- Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.
- Data Acquisition: Place the assembled salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of **benzyl hexyl ether** into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.
- Ionization: In the case of Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1][2]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

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Caption: A flowchart illustrating the typical workflow for the spectroscopic identification of a chemical compound.

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References

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